molecular formula C9H13ClFN B567427 (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS No. 1213096-70-8

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B567427
CAS No.: 1213096-70-8
M. Wt: 189.658
InChI Key: HZEFSEOLAJTAQO-OGFXRTJISA-N
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Description

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a chiral amine and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-Fluoro-3-methylphenylboronic acid: A related compound with a boronic acid functional group.

    4-Fluoro-3-methylbenzaldehyde: The starting material for the synthesis of the compound.

Uniqueness

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its enantiomer and other related compounds.

Biological Activity

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-FMA, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12FN·HCl
  • Molecular Weight : Approximately 189.66 g/mol
  • Structure : The compound features a fluorine atom and a methyl group attached to a phenyl ring linked to an ethanamine group.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It acts as both an agonist and antagonist at various receptor sites, influencing several physiological pathways. Notably, it has been investigated for its effects on:

  • Trace Amine-Associated Receptor 1 (TAAR1) : Studies indicate that this compound can activate TAAR1, which plays a critical role in modulating dopaminergic signaling pathways. The efficacy of (R)-FMA at TAAR1 has been measured with an EC50 value of approximately 0.507 μM, demonstrating significant agonistic activity compared to positive controls like tyramine hydrochloride .

Neurotransmitter Modulation

(R)-FMA has shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Its ability to influence these pathways suggests possible applications in treating neurological disorders such as schizophrenia and depression.

Case Studies and Research Findings

  • In Vivo Efficacy : A study explored the compound's effects in animal models of schizophrenia, where it displayed promising results in reducing symptoms associated with dopaminergic dysregulation .
  • Agonistic Activity : In vitro assays demonstrated that (R)-FMA activates TAAR1 effectively, leading to increased cAMP levels in HEK-293 cells transfected with TAAR1 cDNA. This activation was dose-dependent and indicative of its potential therapeutic applications .
  • Pharmacological Potential : Research has indicated that (R)-FMA may be beneficial in developing new treatments for mood disorders due to its modulatory effects on serotonin receptors.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(R)-FMAC9H12FN·HClFluorine and methyl substitutionAgonist at TAAR1
(S)-FMAC9H12FNDifferent stereochemistryVaries in receptor affinity
Other AnaloguesCxHyFzStructural variations influence activityDiverse biological effects

Properties

IUPAC Name

(1R)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFSEOLAJTAQO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662534
Record name (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213096-70-8
Record name (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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